molecular formula C5H11BrO2S B6212488 2-(2-bromoethanesulfonyl)propane CAS No. 5755-75-9

2-(2-bromoethanesulfonyl)propane

Cat. No.: B6212488
CAS No.: 5755-75-9
M. Wt: 215.1
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Description

2-(2-bromoethanesulfonyl)propane is an organic compound with the molecular formula C5H11BrO2S It is characterized by the presence of a bromoethanesulfonyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromoethanesulfonyl)propane typically involves the reaction of 2-bromoethanesulfonyl chloride with propane under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is usually heated under reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the continuous addition of 2-bromoethanesulfonyl chloride and propane into a reactor, along with a base to maintain the reaction conditions. The product is then purified through distillation or crystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromoethanesulfonyl)propane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by various nucleophiles, such as hydroxide ions, leading to the formation of different sulfonyl derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The sulfonyl group can be oxidized or reduced under specific conditions, leading to the formation of sulfonic acids or sulfinic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.

    Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used, and the reactions are conducted under reflux conditions.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are employed.

Major Products

    Substitution Reactions: Products include various sulfonyl derivatives depending on the nucleophile used.

    Elimination Reactions: The major product is an alkene, such as propene.

    Oxidation and Reduction Reactions: Products include sulfonic acids or sulfinic acids.

Scientific Research Applications

2-(2-bromoethanesulfonyl)propane has several applications in scientific research:

    Biology: The compound is studied for its potential use in modifying biological molecules, such as proteins and nucleic acids, through sulfonylation reactions.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 2-(2-bromoethanesulfonyl)propane involves its reactivity towards nucleophiles and bases. The bromo group is a good leaving group, making the compound highly reactive in substitution and elimination reactions. The sulfonyl group can participate in various redox reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-bromoethanesulfonyl chloride: Similar in structure but contains a chloride group instead of a propane backbone.

    2-bromoethanesulfonic acid: Contains a sulfonic acid group instead of a sulfonyl group.

    2-bromo-2-methylpropane: Similar in having a bromo group but differs in the presence of a methyl group.

Properties

CAS No.

5755-75-9

Molecular Formula

C5H11BrO2S

Molecular Weight

215.1

Purity

95

Origin of Product

United States

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